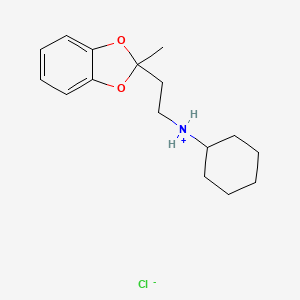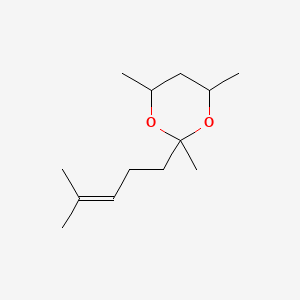
1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- is an organic compound with a complex structure that includes a dioxane ring substituted with multiple methyl groups and a pentenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable dioxane derivative with a pentenyl group. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
化学反応の分析
Types of Reactions
1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a solvent or reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and as a precursor for various chemical reactions.
4-Methyl-1,3-dioxane: Utilized in the preparation of high-purity products for cosmetics and other applications.
Uniqueness
1,3-Dioxane, 4,6-dimethyl-2-methyl-2-(4-methyl-3-pentenyl)- stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
97536-45-3 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
2,4,6-trimethyl-2-(4-methylpent-3-enyl)-1,3-dioxane |
InChI |
InChI=1S/C13H24O2/c1-10(2)7-6-8-13(5)14-11(3)9-12(4)15-13/h7,11-12H,6,8-9H2,1-5H3 |
InChIキー |
JEGUBNOJTVJCMA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OC(O1)(C)CCC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


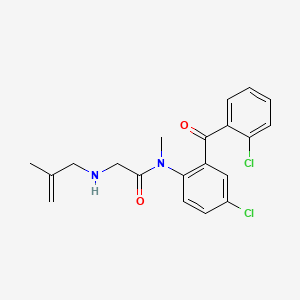
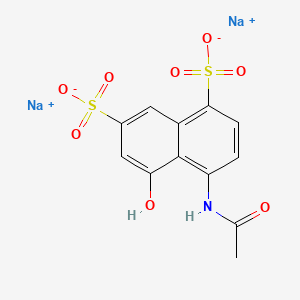
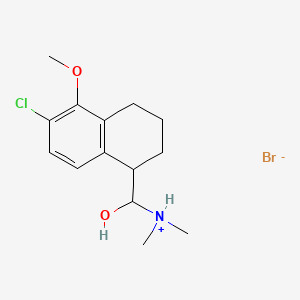
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
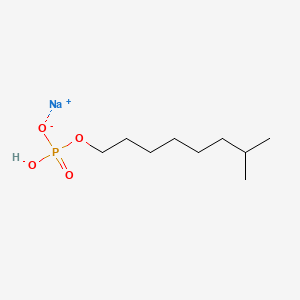
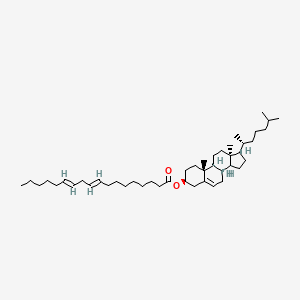

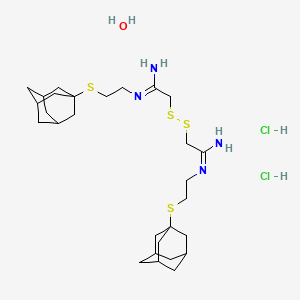
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
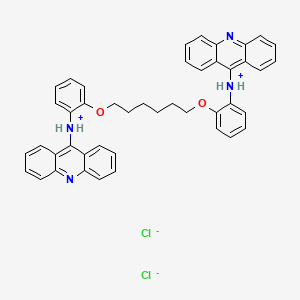
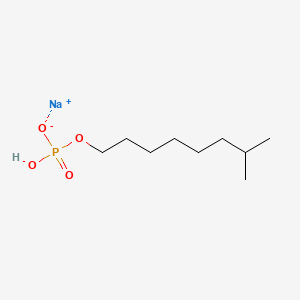
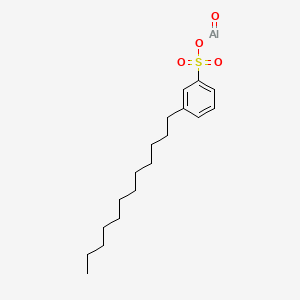
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)
